molecular formula C16H11N3O2 B2827663 Sclerotigenin CAS No. 65641-84-1

Sclerotigenin

Cat. No. B2827663
CAS RN: 65641-84-1
M. Wt: 277.283
InChI Key: NGYKOTTXJAPLPC-UHFFFAOYSA-N
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Description

Sclerotigenin is a natural diazepine originally isolated from P. sclerotigenum that acts as an insect growth regulator . It reduces the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet at 200 ppm .


Synthesis Analysis

The synthesis of Sclerotigenin involves the use of tin triflate as an effective Lewis acid and microwaves. Direct double cyclizations of bis (anthranilate)-containing tripeptide precursors are performed to afford the total syntheses of 7-substituted quinazolino . Another approach uses a fluorous benzyl protecting group for the synthesis of 4-benzodiazepine-2,5-dione intermediate and also as a phase tag for fluorous solid-phase extraction (F-SPE) .


Molecular Structure Analysis

The molecular structure of Sclerotigenin is 6,7-dihydro-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione . Its molecular formula is C16H11N3O2 and has a formula weight of 277.3 .


Physical And Chemical Properties Analysis

Sclerotigenin is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol .

Scientific Research Applications

Synthesis of Quinazolino Benzodiazepines

Sclerotigenin is used in the total synthesis of 7-substituted quinazolino [3,2-a] [1,4]benzodiazepinediones . This process involves the use of tin triflate as an effective Lewis acid and microwaves for direct double cyclizations of bis (anthranilate)-containing tripeptide precursors .

Anti-Insectan Activity

Sclerotigenin has been isolated from the sclerotia of Penicillium sclerotigenum and found to have anti-insectan activity against the caterpillar, Helicoverpa zea . This makes it a potential candidate for the development of natural insecticides.

Chemotaxonomy of Penicillium Genus

Sclerotigenin is an important metabolite for the chemotaxonomy of the genus Penicillium . It can be used as a biochemical marker to differentiate and classify different species within this genus.

Production by Various Penicillium Species

UV-guided screening has revealed that sclerotigenin is produced by several species of Penicillium, including P. clavigerum, P. lanosum, P. melanoconidium, P. sclerotigenum, and P. verrucosum . This indicates its widespread occurrence in this genus and potential role in the physiology of these fungi.

Structural Studies

The structure of sclerotigenin has been established by a single-crystal X-ray diffraction study and by NMR spectroscopy . This allows for a deeper understanding of its chemical properties and potential applications.

Mechanism of Action

Target of Action

Sclerotigenin is a natural diazepine

Mode of Action

It is known that Sclerotigenin acts as an insect growth regulator , but the exact interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is synthesized via direct double cyclizations of bis (anthranilate)-containing tripeptide precursors . .

Result of Action

Sclerotigenin has been found to reduce the growth rate of first instar H. zea larvae by 42% relative to controls when administered in the standard test diet . This suggests that Sclerotigenin has significant

properties

IUPAC Name

6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-15-11-6-2-4-8-13(11)19-14(9-17-15)18-12-7-3-1-5-10(12)16(19)21/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYKOTTXJAPLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sclerotigenin

Synthesis routes and methods

Procedure details

14.7 g (0.05 mol) of 2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one and 25 ml of liquid ammonia in 100 ml of ethylene glycol monomethyl ether are heated to 100° C. for 5 hours in an autoclave. After cooling the mixture, the colourless crystals are filtered off and washed several times with methanol. 6.1 g (44% theory) of 6,7-dihydro-5H,13H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione are obtained.
Name
2-bromomethyl-3-(2-methoxycarbonylphenyl)-4H-quinazolin-4-one
Quantity
14.7 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Q & A

Q1: What is Sclerotigenin and where is it found?

A1: Sclerotigenin is a benzodiazepine alkaloid primarily isolated from the sclerotia of the fungus Penicillium sclerotigenum []. It has also been found in other fungal species like Penicillium nordicum [] and Penicillium raistrickii [].

Q2: What is the molecular formula and weight of Sclerotigenin?

A2: The molecular formula of Sclerotigenin is C18H13N3O2, and its molecular weight is 303.31 g/mol [, ].

Q3: How is the structure of Sclerotigenin elucidated?

A3: The structure of Sclerotigenin has been determined primarily through spectroscopic analyses, including 1H NMR, 13C NMR, HMQC, and HMBC data [].

Q4: Are there any synthetic routes available for Sclerotigenin?

A4: Yes, several total synthesis methods for Sclerotigenin have been developed. These include:

  • A fluorous linker-assisted synthetic protocol generating a library of Sclerotigenin-type benzodiazepine-quinazolinone analogues [].
  • Direct double dehydrocyclization of anthranilate-containing tripeptides using scandium triflate and microwaves [].
  • Tin triflate-mediated double cyclization of bis(anthranilate)-containing tripeptides under microwave irradiation [].
  • One-pot total synthesis via microwave-assisted domino reactions from commercially available starting materials [].
  • Synthesis using the 2-nitrobenzyl group for the protection of a diketopiperazine amide [].
  • Hexamethyldisilazane-iodine induced intramolecular dehydrative cyclization of diamides [].

Q5: What is the biological activity of Sclerotigenin?

A5: Sclerotigenin exhibits anti-insectan activity. It was identified as the major component responsible for the anti-insectan activity of P. sclerotigenum sclerotia extracts against the crop pest Helicoverpa zea (corn earworm) [].

Q6: Has Sclerotigenin shown activity against human diseases?

A6: While Sclerotigenin itself has not been extensively studied for human therapeutic applications, a related compound, Raistrickindole A, isolated alongside Sclerotigenin from Penicillium raistrickii IMB17-034, showed inhibitory activities against the hepatitis C virus [].

Q7: Are there any analytical methods available for the detection and quantification of Sclerotigenin?

A9: While specific analytical methods for Sclerotigenin are not extensively detailed in the provided literature, common techniques like high-pressure liquid chromatography coupled with diode array detection or mass spectrometry (HPLC-DAD or HPLC-MS) are likely applicable for its detection and quantification [].

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